molecular formula C14H14N2 B8329985 6-Tert-butylquinoline-2-carbonitrile

6-Tert-butylquinoline-2-carbonitrile

Cat. No.: B8329985
M. Wt: 210.27 g/mol
InChI Key: DMDXPKBHXPYELA-UHFFFAOYSA-N
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Description

6-Tert-butylquinoline-2-carbonitrile is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a tert-butyl group at the 6-position and a cyano group at the 2-position. The cyano group at position 2 introduces polarity and may participate in hydrogen bonding or serve as a reactive site for further derivatization .

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

6-tert-butylquinoline-2-carbonitrile

InChI

InChI=1S/C14H14N2/c1-14(2,3)11-5-7-13-10(8-11)4-6-12(9-15)16-13/h4-8H,1-3H3

InChI Key

DMDXPKBHXPYELA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The following table compares key structural and inferred properties of 6-Tert-butylquinoline-2-carbonitrile with similar compounds:

Compound Name Substituent (Position) Molecular Weight (g/mol) Functional Groups Key Inferred Properties
6-Tert-butylquinoline-2-carbonitrile tert-butyl (6), cyano (2) ~210 (estimated) Cyano, aromatic quinoline High lipophilicity, steric hindrance
6-Chloro-2-quinolinecarbonitrile (CAS 52313-35-6) Chloro (6), cyano (2) 188.61 Cyano, aromatic quinoline Polar, electron-withdrawing effects
6-Methoxyquinoline-2-carbonitrile Methoxy (6), cyano (2) ~189 (estimated) Cyano, methoxy, aromatic Electron-donating, increased solubility
6-tert-Butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 1268129-76-5) tert-butyl (6), oxo (2), cyano (3) 230.31 Cyano, oxo, saturated ring Reduced aromaticity, potential hydrogen bonding

Key Observations :

  • Steric vs. Electronic Effects: The tert-butyl group in 6-Tert-butylquinoline-2-carbonitrile introduces steric hindrance, which may slow reaction kinetics compared to smaller substituents like chloro or methoxy. In contrast, the chloro group in 6-Chloro-2-quinolinecarbonitrile exerts electron-withdrawing effects, polarizing the quinoline ring and enhancing reactivity toward nucleophilic attacks .
  • Solubility: Methoxy and tert-butyl substituents increase lipophilicity, favoring solubility in non-polar solvents. However, the methoxy group’s electron-donating nature may improve aqueous solubility compared to tert-butyl .
  • Aromaticity vs.

Reactivity and Functional Group Interactions

  • Cyano Group: All compared compounds feature a cyano group, which can act as a hydrogen bond acceptor or undergo nucleophilic addition. The position of the cyano group (2 or 3) influences electronic distribution; for example, in the hexahydroquinoline analog (), the cyano group at position 3 may interact differently with the oxo group at position 2 .
  • Substituent Position: Chloro and tert-butyl groups at the 6-position alter the electron density of the quinoline ring. The tert-butyl group’s inductive electron-donating effect may stabilize electrophilic substitution reactions, whereas chloro groups deactivate the ring .

Research Implications and Gaps

  • Synthetic Applications: The tert-butyl group’s stability makes 6-Tert-butylquinoline-2-carbonitrile a candidate for catalytic applications or as a ligand in coordination chemistry.
  • Data Limitations: Molecular weight and spectral data for 6-Tert-butylquinoline-2-carbonitrile must be experimentally validated, as current estimates are based on structural analogs.

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